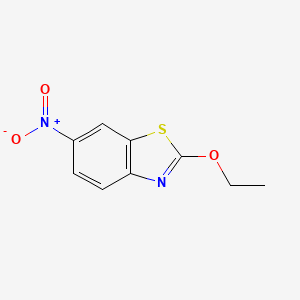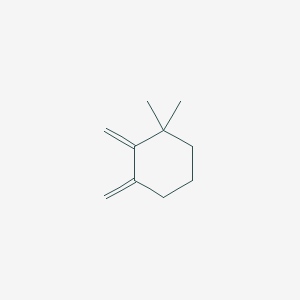
6-Methoxypyrimidin-4-yl dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxypyrimidin-4-yl dimethyl phosphate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely found in nature, including in DNA and RNA. The methoxy group at the 6-position and the dimethyl phosphate group at the 4-position make this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyrimidin-4-yl dimethyl phosphate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate (CAN).
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Phosphorylation: The dimethyl phosphate group can be introduced by reacting the pyrimidine derivative with dimethyl phosphite in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxypyrimidin-4-yl dimethyl phosphate can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols, methanol
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of dihydropyrimidine derivatives
Substitution: Formation of substituted pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
6-Methoxypyrimidin-4-yl dimethyl phosphate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Methoxypyrimidin-4-yl dimethyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit DNA synthesis by interacting with DNA polymerase or other enzymes involved in nucleotide metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-4,6-dimethylpyrimidine
- N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2-H-indazol-6-amine
Uniqueness
6-Methoxypyrimidin-4-yl dimethyl phosphate is unique due to the presence of both a methoxy group and a dimethyl phosphate group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
74460-04-1 |
|---|---|
Molekularformel |
C7H11N2O5P |
Molekulargewicht |
234.15 g/mol |
IUPAC-Name |
(6-methoxypyrimidin-4-yl) dimethyl phosphate |
InChI |
InChI=1S/C7H11N2O5P/c1-11-6-4-7(9-5-8-6)14-15(10,12-2)13-3/h4-5H,1-3H3 |
InChI-Schlüssel |
HNWVOOOAPNORNX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC=N1)OP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-](/img/structure/B13955650.png)
![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)

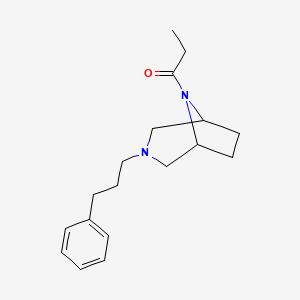
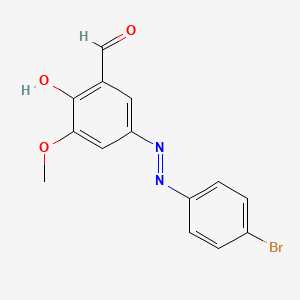

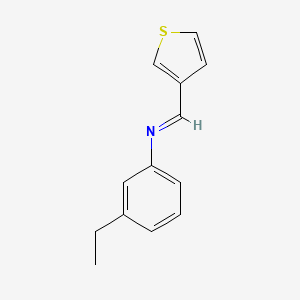

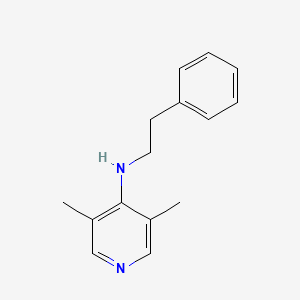
![Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate](/img/structure/B13955707.png)
